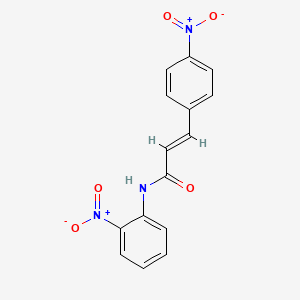
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide
Overview
Description
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide, also known as NNA, is a chemical compound that has been widely used in scientific research for many years. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. NNA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the target protein. This covalent bond results in a change in the fluorescence properties of this compound, allowing for the detection of protein conformational changes and protein-protein interactions. In photodynamic therapy, this compound absorbs light energy and transfers it to molecular oxygen, resulting in the formation of singlet oxygen, a highly reactive species that can destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. It has been used to study the conformational changes of various proteins, including enzymes and receptors. In addition, this compound has been used to study protein-protein interactions in living cells, providing insights into the mechanisms of signal transduction and cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high sensitivity and specificity for detecting protein conformational changes and protein-protein interactions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment to detect fluorescence signals.
Future Directions
There are several future directions for N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide research, including the development of new synthesis methods to improve yield and reduce cost. In addition, this compound could be used in combination with other fluorescent probes to study complex biological systems. Finally, this compound could be used in the development of new photodynamic therapy agents that are more effective and less toxic than current treatments.
Conclusion
This compound is a versatile compound that has been widely used in scientific research for many years. It has been used as a fluorescent probe for detecting protein conformational changes and protein-protein interactions, as well as a photosensitizer for photodynamic therapy. This compound has minimal toxicity and has been used to study the conformational changes of various proteins and protein-protein interactions in living cells. While this compound has some limitations, it has several advantages, including its high sensitivity and specificity. Future research on this compound could lead to the development of new synthesis methods and the use of this compound in the development of new photodynamic therapy agents.
Scientific Research Applications
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has been extensively used in scientific research as a fluorescent probe for detecting protein conformational changes and protein-protein interactions. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells using light. This compound has been shown to have excellent photophysical properties, making it a promising candidate for use in photodynamic therapy.
Properties
IUPAC Name |
(E)-N-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15(16-13-3-1-2-4-14(13)18(22)23)10-7-11-5-8-12(9-6-11)17(20)21/h1-10H,(H,16,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNMVPJVMKMBMP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


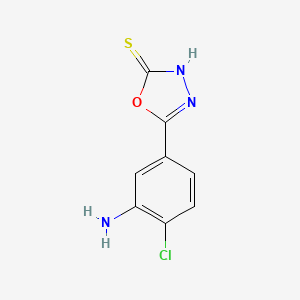
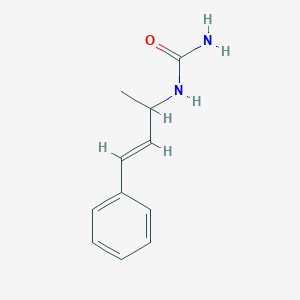
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)
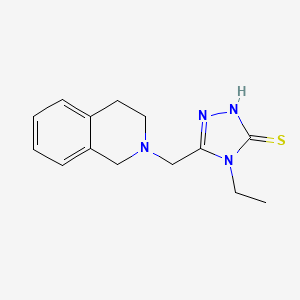

![N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3860117.png)
![1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol)](/img/structure/B3860119.png)
![methyl [4-(2-{[(2-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3860131.png)
![(3S*,4R*)-1-[(2E)-2-methylbut-2-en-1-yl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3860138.png)
![1-naphthaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3860145.png)
![5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860156.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3860167.png)
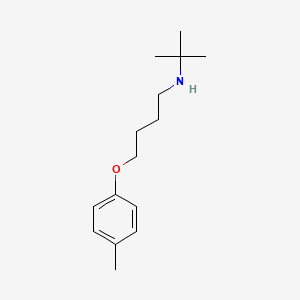
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B3860200.png)
